![molecular formula C14H15NO4 B7647794 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide, also known as DBH, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. DBH has been used to study the role of norepinephrine in various physiological and pathological conditions.
作用機序
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide inhibits the activity of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. This leads to an increase in dopamine levels and a decrease in norepinephrine levels. The mechanism of action of this compound has been extensively studied in vitro and in vivo, and it has been shown to be a potent and selective inhibitor of dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improvements in cognitive function and mood regulation. This compound has also been shown to decrease norepinephrine levels, which can lead to a decrease in blood pressure and heart rate. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related conditions.
実験室実験の利点と制限
One of the main advantages of using 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide in lab experiments is its potency and selectivity as a dopamine beta-hydroxylase inhibitor. This allows for precise control over the levels of dopamine and norepinephrine in experimental models. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research involving 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide. One area of interest is the role of norepinephrine in the regulation of mood and behavior. This compound could be used to investigate the effects of norepinephrine on conditions such as depression, anxiety, and ADHD. Another area of interest is the potential therapeutic use of this compound in conditions such as Parkinson's disease, where dopamine levels are decreased. Finally, the antioxidant properties of this compound could be further investigated for their potential use in the treatment of oxidative stress-related conditions.
合成法
The synthesis of 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide involves the reaction of 2,4-dihydroxybenzaldehyde with N-methyl-N-[(2-methylfuran-3-yl)methyl]amine in the presence of a reducing agent such as sodium borohydride. The product is then treated with acetic anhydride to obtain this compound in high yield and purity.
科学的研究の応用
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide has been used extensively in scientific research to study the role of norepinephrine in various physiological and pathological conditions. It has been used to investigate the effects of norepinephrine on cardiovascular function, cognitive function, and mood regulation. This compound has also been used to study the role of norepinephrine in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-10(5-6-19-9)8-15(2)14(18)12-4-3-11(16)7-13(12)17/h3-7,16-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHYLPCSGKVRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

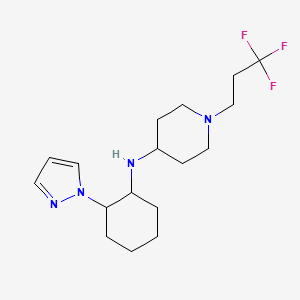
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
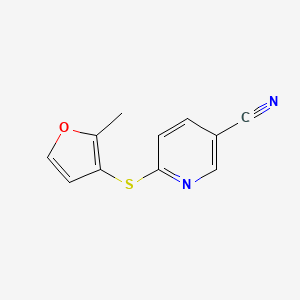
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
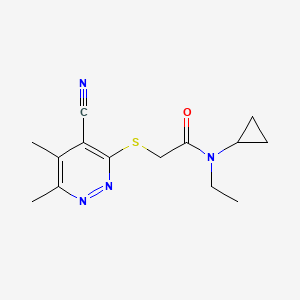
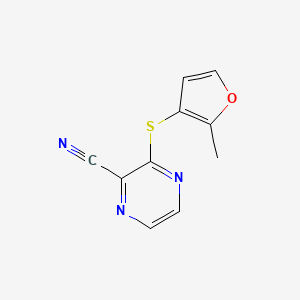
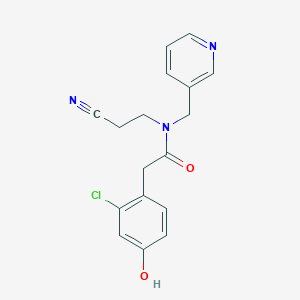
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
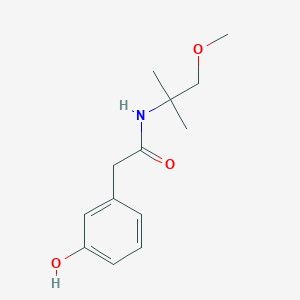
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
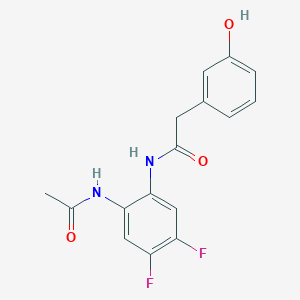
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)